molecular formula C14H13NO5 B3080833 Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate CAS No. 109258-71-1

Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate

Cat. No.: B3080833
CAS No.: 109258-71-1
M. Wt: 275.26 g/mol
InChI Key: KFILPVALWMTVMP-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Properties

IUPAC Name

methyl 5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-20-12(17)7-6-9(16)8-15-13(18)10-4-2-3-5-11(10)14(15)19/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILPVALWMTVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109258-71-1
Record name Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-oxopentanoate
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Record name METHYL 5-(1,3-DIOXOISOINDOLIN-2-YL)-4-OXOPENTANOATE
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Preparation Methods

The synthesis of Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate typically involves the condensation of N-hydroxymethyl phthalimide with appropriate reactants under controlled conditions. One common method involves the reaction of phthalimide with formalin in the presence of glacial acetic acid and distilled water . The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial properties, particularly in the formation of metal complexes that exhibit toxicity towards fungi . In medicine, it may be explored for its potential therapeutic effects, although detailed studies are required to establish its efficacy and safety. In industry, it can be used in the production of various chemical products due to its reactivity and stability .

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate, with the CAS number 109258-71-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13NO5
  • Molecular Weight : 275.26 g/mol
  • Melting Point : 90-93 °C
  • Solubility : Slightly soluble in chloroform and methanol .

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Research indicates that derivatives related to this compound exhibit significant anti-inflammatory effects. A study focused on similar isoindole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro .
  • Antioxidant Properties :
    • The compound has shown potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The structure of isoindole derivatives suggests they may scavenge free radicals effectively .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : There is evidence that isoindole derivatives can influence gene expression related to inflammation and apoptosis.

Study on Anti-inflammatory Effects

A comprehensive study evaluated the anti-inflammatory effects of a series of isoindole derivatives, including this compound. Results showed a significant reduction in the levels of TNF-alpha and IL-6 in treated macrophages compared to controls .

Cytotoxicity Assay

In another study assessing the cytotoxicity of various isoindole compounds on human cancer cell lines (e.g., HeLa and MCF7), methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)-4-oxopentanoate exhibited IC50 values indicative of moderate cytotoxic activity. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death induced by this compound .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntioxidantEffective scavenging of free radicals
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. Table 1: Typical Analytical Parameters

MethodKey ParametersPurpose
¹H/¹³C NMRChemical shifts (δ 1.5–10 ppm)Functional group identification
HPLCRetention time, peak integrationPurity quantification
MS (ESI)m/z = 275.2 [M+H]⁺Molecular ion confirmation

How can researchers employ Design of Experiments (DOE) to optimize the synthesis of this compound?

Answer:
DOE minimizes experimental runs while maximizing data quality. Key steps include:

Factor Screening : Identify critical variables (e.g., reaction temperature, catalyst loading, solvent polarity) using fractional factorial designs .

Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors .

Validation : Confirm predicted optimal conditions with confirmatory runs.

Q. Example DOE Setup

FactorLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)25
Reaction Time (hr)48

Computational tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics to guide DOE parameters .

What strategies resolve contradictions between computational predictions and experimental data in reactivity studies?

Answer:
Contradictions often arise from incomplete force fields or overlooked solvent effects. Mitigation strategies:

Multi-Scale Modeling : Combine quantum mechanics (QM) for electronic structure with molecular dynamics (MD) for bulk solvent interactions .

Sensitivity Analysis : Test computational assumptions (e.g., transition state barriers) against experimental kinetic data .

Iterative Feedback : Use experimental results to refine computational models, as practiced in ICReDD’s reaction design framework .

What are the key physicochemical properties influencing this compound’s behavior in organic reactions?

Answer:

  • Electrophilicity : The 4-oxopentanoate moiety participates in nucleophilic additions or cyclizations.
  • Hydrogen Bonding : The isoindole-dione group stabilizes intermediates via intramolecular H-bonding .
  • Solubility : Polar aprotic solvents (e.g., DMF) enhance reactivity by solubilizing the ester and dione groups .

Q. Table 2: Key Physicochemical Properties

PropertyValue/BehaviorRelevance
LogP~1.2 (predicted)Membrane permeability in bioassays
pKa (ester carbonyl)~-2 to -4Susceptibility to hydrolysis

How can multi-scale modeling predict reaction pathways involving this compound?

Answer:

  • Quantum Mechanics (QM) : Calculate activation energies for proposed pathways (e.g., ester hydrolysis vs. ring-opening).
  • Kinetic Monte Carlo (kMC) : Simulate time-dependent product distributions under varying conditions .
  • Machine Learning (ML) : Train models on existing reaction data to predict regioselectivity in novel conditions .

Case Study : ICReDD’s approach integrates QM-based path sampling with experimental validation to identify low-energy pathways .

What safety protocols are critical when handling this compound in laboratories?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

How can researchers validate the reproducibility of synthetic batches across different laboratories?

Answer:

  • Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., stirring rate, cooling methods).
  • Inter-Lab Comparisons : Use round-robin testing with shared reference samples .
  • Analytical Harmonization : Calibrate instruments (e.g., HPLC columns) using certified standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.